Cas no 100134-32-5 (N-(propan-2-yl)quinolin-6-amine)

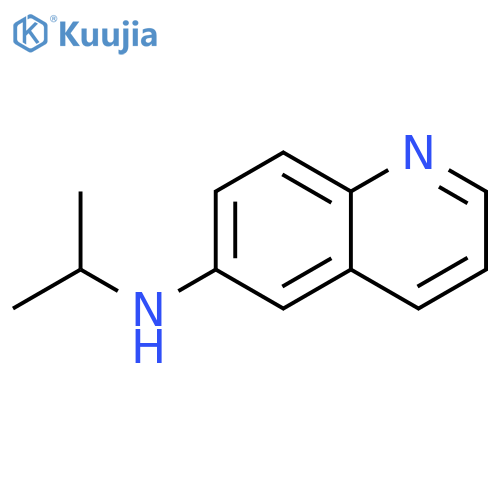

100134-32-5 structure

商品名:N-(propan-2-yl)quinolin-6-amine

N-(propan-2-yl)quinolin-6-amine 化学的及び物理的性質

名前と識別子

-

- 6-Quinolinamine, N-(1-methylethyl)-

- N-(propan-2-yl)quinolin-6-amine

-

- インチ: 1S/C12H14N2/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h3-9,14H,1-2H3

- InChIKey: DQZSFCYCRMWVSJ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(NC(C)C)=CC=2)C=CC=1

N-(propan-2-yl)quinolin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-169834-0.5g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 0.5g |

$465.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-5G |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 95% | 5g |

¥ 8,375.00 | 2023-04-06 | |

| Enamine | EN300-169834-10.0g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 10g |

$3131.0 | 2023-05-24 | ||

| Chemenu | CM391766-1g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 95%+ | 1g |

$417 | 2023-02-27 | |

| Enamine | EN300-169834-0.25g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 0.25g |

$447.0 | 2023-09-20 | ||

| Enamine | EN300-169834-1g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 1g |

$485.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-5g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 95% | 5g |

¥8369.0 | 2024-04-26 | |

| Enamine | EN300-169834-5g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 5g |

$1406.0 | 2023-09-20 | ||

| Enamine | EN300-169834-10g |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 10g |

$2085.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18168-250mg |

N-(propan-2-yl)quinolin-6-amine |

100134-32-5 | 95% | 250mg |

¥1114.0 | 2024-04-26 |

N-(propan-2-yl)quinolin-6-amine 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

100134-32-5 (N-(propan-2-yl)quinolin-6-amine) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100134-32-5)N-(propan-2-yl)quinolin-6-amine

清らかである:99%

はかる:1g

価格 ($):371.0